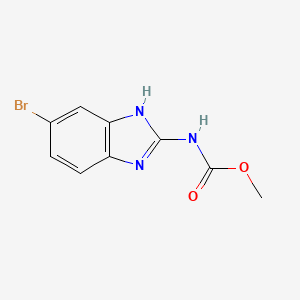

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUFUJTHZGQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302868 | |

| Record name | NSC154754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78695-17-7 | |

| Record name | NSC154754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC154754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent carbamate formation. The general synthetic route includes:

Condensation: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form benzimidazole.

Bromination: The benzimidazole is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

Carbamate Formation: The brominated benzimidazole is treated with methyl chloroformate to form the final product, this compound.

Chemical Reactions Analysis

Key Data:

| Parameter | Conditions/Results | Source |

|---|---|---|

| Cyclization Agent | Polyphosphoric acid, 160°C | |

| Carbamate Formation | Methyl chloroformate, base (e.g., pyridine) | |

| Yield | 60–85% (isolated) |

Substitution at the 6-Bromo Position

The bromine atom at position 6 undergoes catalytic cross-coupling reactions, enabling diversification of the benzimidazole scaffold:

Suzuki–Miyaura Coupling

-

Reagents : Pd(PPh), aryl/heteroaryl boronic acids, base (NaO-t-Bu).

-

Outcome : Substitution with aryl, heteroaryl, or cyano groups (e.g., conversion to 6-aryl derivatives) .

Buchwald–Hartwig Amination

-

Reagents : Pd(dba), t-butyl XPhos, amines.

-

Outcome : Introduction of primary or secondary amines at position 6 (e.g., NHBoc-protected intermediates) .

Comparative Catalytic Efficiency:

| Reaction Type | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh)/NaO-t-Bu | 50–76 | |

| Buchwald–Hartwig | Pd(dba)/XPhos | 76–94 |

Carbamate Reactivity

The methyl carbamate group undergoes hydrolysis and transesterification:

Hydrolysis to Free Amine

-

Reagents : 1 M NaOH (aqueous), THF/MeOH.

-

Outcome : Cleavage of the carbamate to yield 6-bromo-1H-benzimidazol-2-amine .

Acid-Mediated Stability

-

Carbamates resist hydrolysis under mild acidic conditions (pH 3–6) but degrade in concentrated HCl/1,4-dioxane .

-

Rotameric equilibria (syn vs. anti) of the carbamate group are influenced by hydrogen bonding, as observed in -NMR studies .

Functionalization of the Benzimidazole Core

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is primarily recognized for its efficacy as a fungicide. It belongs to the benzimidazole class of fungicides, which are known for their broad-spectrum activity against a variety of fungal pathogens. The compound has been shown to effectively control diseases such as:

- Wheat Head Blight

- Rice Sheath Blight

- Cereal Smut

- Sclerotinia Sclerotiorum

- Anthracnose in fruits and vegetables

The mechanism of action involves inhibiting fungal cell division by interfering with mitosis, thereby preventing the growth and spread of pathogenic fungi .

Case Study: Efficacy Against Fungal Diseases

In a study evaluating the effectiveness of this compound against various fungal pathogens, it was found to significantly reduce disease incidence in treated crops compared to untreated controls. The compound was formulated into wettable powders and suspensions for application, demonstrating a high level of efficacy with low toxicity to non-target organisms .

Pharmaceutical Applications

Anticancer Activity

Recent research indicates that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, particularly through mechanisms involving topoisomerase inhibition .

Mechanism of Action

The compound acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound promotes cell death in cancerous cells, making it a candidate for further development in cancer therapeutics .

Case Study: Cytotoxic Effects

In vitro studies have shown strong cytotoxic effects against various cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells. The effective concentrations were reported at 2.68 μmol/L and 8.11 μmol/L respectively, indicating its potential as an anticancer agent .

Toxicological Assessment

Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound has been categorized as having low toxicity based on acute oral LD50 values exceeding 5000 mg/kg in rats .

Environmental Impact

As a fungicide, it is important to consider the environmental impact of its use. Studies indicate that while it is effective against target pathogens, it poses minimal risk to beneficial organisms such as bees and fish when used according to recommended guidelines .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Agriculture | Control of wheat head blight, rice sheath blight | Inhibits mitosis in fungal cells | Low toxicity |

| Pharmaceuticals | Anticancer agent for leukemia and liver cancer | Topoisomerase I inhibition leading to apoptosis | Low toxicity |

Mechanism of Action

The mechanism of action of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate involves its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The compound is particularly effective against cells with mutant p53, making it a promising candidate for treating certain types of cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse biological activities depending on substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Flubendazole | Fenbendazole | Carbendazim |

|---|---|---|---|---|

| Molecular Weight | 270.08 g/mol | 315.29 g/mol | 299.34 g/mol | 191.19 g/mol |

| logP (XLogP3) | 2.2 | 3.1 | 3.5 | 1.7 |

| Polar Surface Area | 67 Ų | 75 Ų | 78 Ų | 67 Ų |

| Solubility | Moderate | Low | Low | High |

Biological Activity

Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological activities. This compound has garnered attention due to its potential applications in various therapeutic areas, particularly oncology and infectious diseases.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation : Reacting o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.

- Bromination : Introducing a bromo group at the 6-position using bromine or N-bromosuccinimide (NBS).

- Carbamate Formation : Treating the brominated benzimidazole with methyl chloroformate to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can modify its biological activity and properties .

Anticancer Properties

This compound exhibits significant anticancer activity. Its mechanism of action primarily involves the disruption of microtubule dynamics by binding to the colchicine-sensitive site of tubulin. This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with mutant p53 .

Case Study: Cytotoxicity

In a study assessing the cytotoxic effects of various benzimidazole derivatives, this compound demonstrated an IC50 value indicative of its potency against specific cancer cell lines. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing promising results in inhibiting cell proliferation .

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, contributing to its potential use in developing new antimicrobial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Inhibition : Disruption of microtubule formation leads to cell cycle arrest.

- Topoisomerase Inhibition : Some studies suggest that benzimidazole derivatives can act as inhibitors of topoisomerases, enzymes critical for DNA replication .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 25.72 ± 3.95 | MCF-7 | Microtubule destabilization |

| Other Benzimidazole Derivative A | 45.2 ± 13.0 | U87 | Topoisomerase inhibition |

| Other Benzimidazole Derivative B | 14.1 | Various | DNA intercalation |

Q & A

Q. What are the standard synthetic routes for methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Bromination : Introduce the bromo group at position 6 of the benzimidazole core using brominating agents (e.g., NBS or Br₂) under controlled conditions.

Carbamate Formation : React the brominated benzimidazole intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate moiety at position 2 .

Characterization involves NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm structural integrity. For crystalline derivatives, X-ray diffraction (refined using SHELX software) provides unambiguous confirmation .

Q. How is the purity and stability of this compound assessed in research settings?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.

- Accelerated Stability Studies : Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) for 4–8 weeks, followed by HPLC reassessment .

Q. What in vitro assays are used to evaluate its cytotoxicity?

- Methodological Answer :

- MTT Assay : Seed cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Treat with varying concentrations (e.g., 1–100 µM) for 24–48 hours. Measure formazan absorbance at 570 nm to calculate IC₅₀ values .

- Trypan Blue Exclusion : Quantify viable cells post-treatment using a hemocytometer.

Advanced Research Questions

Q. How does the bromo substituent at position 6 influence biological activity compared to other halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with Cl, F, or I substitutions. Test microtubule disruption efficacy using:

- Immunofluorescence Microscopy : Visualize tubulin polymerization in treated cells (e.g., metaphase arrest).

- Comparative IC₅₀ Analysis : Benchmark against colchicine and phenylsulfanyl derivatives (e.g., methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate) .

- Computational Docking : Use AutoDock Vina to model interactions with β-tubulin’s colchicine-binding site. Bromo’s electronegativity and steric bulk may enhance binding affinity .

Q. What experimental approaches resolve contradictions in reported activity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate across multiple cell lines (normal vs. tumor) to identify lineage-specific sensitivities.

- Mechanistic Profiling : Combine RNA-seq (to identify differentially expressed genes) and Western Blotting (e.g., cyclin B1, phospho-histone H3) to correlate activity with cell-cycle arrest (G2/M phase) .

- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) using statistical tools like R/Bioconductor.

Q. How can conformational analysis optimize its derivatization for targeted therapies?

- Methodological Answer :

- X-ray Crystallography : Resolve 3D structure to identify flexible regions (e.g., carbamate linkage) for functionalization.

- Molecular Dynamics Simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and bioavailability.

- Click Chemistry : Introduce triazole or acetylene groups at position 1 or 3 for conjugation with targeting moieties (e.g., folate receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.